Competitive Displacement of Native HGF from c-Met
In a direct head-to-head competition binding assay using ¹²⁵I-labeled HGF on mouse liver plasma membranes, Norleual inhibited HGF binding to the c-Met receptor with an IC₅₀ of 3.1 ± 2.1 pM, compared to unlabeled recombinant HGF which exhibited an IC₅₀ of 29 ± 14.7 pM under identical conditions. This represents an approximately 9.4-fold greater binding affinity for Norleual relative to the native ligand [1].
| Evidence Dimension | Competitive inhibition of ¹²⁵I-HGF binding to c-Met receptor |
|---|---|
| Target Compound Data | Norleual IC₅₀ = 3.1 ± 2.1 pM |
| Comparator Or Baseline | Unlabeled recombinant HGF IC₅₀ = 29 ± 14.7 pM |
| Quantified Difference | ~9.4-fold greater potency than native ligand |
| Conditions | Mouse liver plasma membranes incubated with 50 pM ¹²⁵I-HGF; n = 4 independent experiments each performed in quadruplicate |
Why This Matters
This demonstrates that Norleual can outcompete the endogenous ligand at the receptor level with sub-picomolar potency, enabling maximal c-Met blockade at concentrations orders of magnitude below those required for ATP-competitive inhibitors (nanomolar range), which is critical for minimizing off-target effects in HGF/c-Met pathway studies.
- [1] Yamamoto BJ, Elias PD, Masino JA, et al. J Pharmacol Exp Ther. 2010;333(1):161-173. Figure 1: Competition binding curves; IC₅₀ values reported in figure legend (HGF IC₅₀ = 29 ± 14.7 pM; Norleual IC₅₀ = 3.1 ± 2.1 pM). View Source
